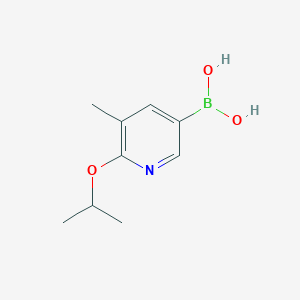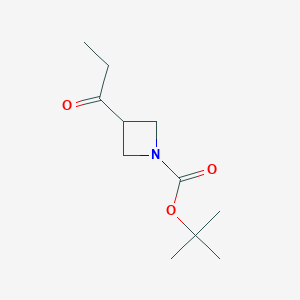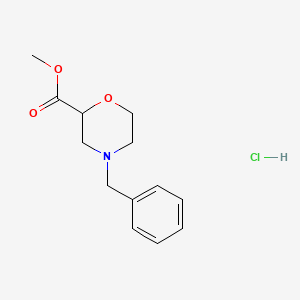
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride
Vue d'ensemble
Description
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is not directly mentioned in the provided papers. However, there is a related compound discussed in paper , which describes a series of 4-benzyl-4-methylmorpholinium salts. These salts are a type of ionic liquid with various anions, and their properties such as cytotoxicity, biodegradability, and physicochemical characteristics have been studied.
Synthesis Analysis
The synthesis of related compounds involves the combination of active substructures, one-pot routes, and reactions such as N-alkylation, carbamoylation, and cyclization reactions . For instance, the synthesis of methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates was achieved using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones . Similarly, the synthesis of 4-benzyl-4-methylmorpholinium salts involved the reaction of morpholine with various anions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as IR, 1H NMR, 13C NMR, HRMS, and X-ray crystallography . For example, the structure of one of the thiazolidine compounds was determined by X-ray crystallography , and the crystal structure of a benzimidazole derivative was elucidated . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and torsion angles.
Chemical Reactions Analysis
The synthesized compounds were found to participate in various chemical reactions. For instance, the thiazolidine compounds showed safener activity, protecting maize from herbicide injury by increasing the ALS activity of maize . The 4-benzyl-4-methylmorpholinium salts were tested for their cytotoxicity and showed moderate to low toxicity, indicating potential for biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and reactivity, were influenced by the nature of the substituents and the anions present in the ionic liquids . The anion significantly determined the state of aggregation and cytotoxicity of the 4-benzyl-4-methylmorpholinium salts . Additionally, the safener activity of the thiazolidine compounds was a notable chemical property, as it increased the ALS activity in maize .
Applications De Recherche Scientifique
Synthesis of Anticancer Drugs
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is involved in the synthesis of anticancer drugs. A study by Gamage et al. (1997) describes a new synthesis pathway for substituted acridine-4-carboxylic acids and the clinical anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) (Gamage, Spicer, Rewcastle, & Denny, 1997).
Development of Safener Compounds in Agriculture
In agricultural research, Zhao et al. (2018) utilized novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates, synthesized using a one-pot route, as safener compounds to protect maize from herbicide injury (Zhao et al., 2018).
Drug Discovery Building Blocks
Durcik et al. (2020) reported on the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, including methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, as building blocks in drug discovery (Durcik et al., 2020).
Synthesis of Ionic Liquids
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with varied anions. These ionic liquids were evaluated for physicochemical properties, toxicity, and biodegradability (Pernak et al., 2011).
Creation of Reboxetine Analogs
Fish et al. (2009) used enantioselective synthesis for (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, employing enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which was then converted to reboxetine analogs (Fish et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-benzylmorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZEZYXXMJLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride | |
CAS RN |
1427475-15-7 | |
| Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



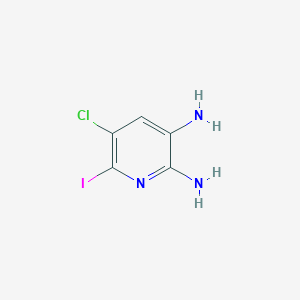
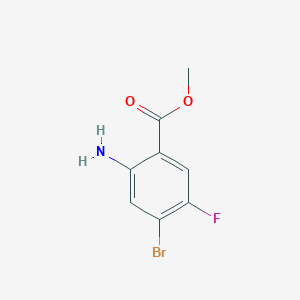
![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)



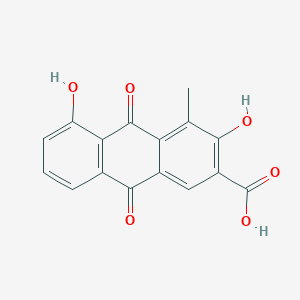
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)
